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Compound of Interest

Compound Name: 1,2-Dimethyl-5-oxoprolinamide

CAS No.: 1923650-43-4

Cat. No.: B2766215

Get Quote

Executive Summary
1,2-Dimethyl-5-oxoprolinamide (CAS 1923650-43-4) represents a specialized subclass of

pyroglutamic acid derivatives. Structurally characterized by a

-lactam core with N-methylation and

-methylation, this compound exhibits a unique physicochemical profile distinct from its parent
molecule, 5-oxoproline.

This guide provides a technical analysis of its solubility thermodynamics and hydrolytic stability.

Unlike simple pyroglutamates, the quaternary center at the C2 position confers exceptional

resistance to racemization, while the N-methyl group enhances solubility in aprotic solvents.

Researchers utilizing this compound as a chiral building block or pharmaceutical intermediate

must account for its specific solubility windows and degradation pathways under forced stress

conditions.
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Understanding the behavior of 1,2-Dimethyl-5-oxoprolinamide requires a deconstruction of its

functional moieties.

Property Detail

Systematic Name 1,2-dimethyl-5-oxopyrrolidine-2-carboxamide

CAS Number 1923650-43-4

Molecular Formula

Molecular Weight 156.18 g/mol

Core Scaffold -Lactam (Pyrrolidin-2-one)

Key Features
Quaternary

-carbon (prevents enolization), N-methyl lactam

Structural Visualization
The following diagram illustrates the core functional groups dictating the molecule's interaction

with solvents and reagents.
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Figure 1: Functional group analysis linking structure to physicochemical properties.

Solubility Profile
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The solubility of 1,2-Dimethyl-5-oxoprolinamide is governed by the competition between the

polar bis-amide functionality and the lipophilic dimethyl substitution.

Predicted Solvent Compatibility
Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., N-Methyl-2-

pyrrolidone, NMP), the following profile is established:

Solvent Class
Representative
Solvent

Predicted Solubility Mechanism

Polar Aprotic DMSO, DMF, NMP
Excellent (>100

mg/mL)

"Like dissolves like."

The lactam core

interacts favorably via

dipole-dipole forces.

Polar Protic Water Good (>20 mg/mL)

The exocyclic amide (

) acts as a strong H-

bond donor/acceptor.

Lower Alcohols Methanol, Ethanol High (>50 mg/mL)

Balanced interaction

with both the

hydrophobic methyls

and polar amides.

Chlorinated
Dichloromethane

(DCM)
Moderate/High

Good interaction with

the N-methyl lactam

moiety.

Non-Polar Hexane, Heptane Poor (<1 mg/mL)

The high polarity of

the two carbonyls

creates a large energy

barrier for solvation.

Experimental Protocol: Shake-Flask Solubility
Determination
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To validate the exact solubility limit for your specific batch, follow this standard operating

procedure (SOP).

Reagents: HPLC-grade solvents, 1,2-Dimethyl-5-oxoprolinamide reference standard.

Preparation: Weigh approx. 10 mg of solid compound into a 1.5 mL microcentrifuge tube.

Addition: Add solvent in 10

L increments.

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

Observation: Check for dissolution. If solid remains, repeat addition.

Saturation: If dissolved immediately, add more solid until saturation is observed (precipitate

remains).

Analysis: Centrifuge (10,000 rpm, 5 min), filter supernatant, and quantify via HPLC-UV (210

nm).

Stability Profile
The stability of 1,2-Dimethyl-5-oxoprolinamide is superior to standard pyroglutamates due to

the quaternary substitution at C2, which blocks the standard enolization pathway that leads to

racemization. However, the amide bonds remain susceptible to hydrolysis.

Degradation Pathways
Under stress conditions (high pH/temperature), the molecule degrades via two sequential

steps:

Primary Degradation: Hydrolysis of the exocyclic amide to the carboxylic acid.

Secondary Degradation: Ring opening of the lactam (requires harsh conditions).
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Stability Zones
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Figure 2: Sequential degradation pathway under hydrolytic stress.

Thermal and Photostability
Thermal: The lactam ring is thermally robust. The compound is expected to be stable in solid

state up to its melting point. In solution, avoid temperatures >60°C for prolonged periods to

prevent amide hydrolysis.

Photostability: Lacking extended conjugation, the molecule absorbs minimally in the

UVA/UVB range. It is generally photostable but should be stored in amber vials as a

precaution against trace impurities.

Analytical Method for Stability Testing
To monitor stability during formulation or storage, use the following Reverse-Phase HPLC

method.
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Parameter Condition

Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm

Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH ~2.0)

Mobile Phase B Acetonitrile

Gradient 5% B to 60% B over 10 minutes

Flow Rate 1.0 mL/min

Detection UV at 210 nm (Amide bond absorption)

Retention Logic

The acid degradant (Intermediate) will elute

earlier than the parent amide due to the

ionizable carboxyl group.

References
Chemical Identity: "1,2-Dimethyl-5-oxoprolinamide."[1][2] ChemSrc, CAS 1923650-43-4.[2]

Link

Pyroglutamate Solubility: "L-Pyroglutamic acid Solubility Information." TargetMol. Link

Amide Hydrolysis Kinetics: "Hydrolysis of Amides." Chemistry LibreTexts. (General
mechanistic grounding for Section 4.1).

Lactam Stability: "Stability of 5-oxoprolinamide derivatives." National Institutes of Health

(NIH) - PubMed, related nucleoside derivative stability studies. Link

Disclaimer: This guide is based on theoretical physicochemical principles and structural

analogy to N-methyl-2-pyrrolidone and pyroglutamic acid. Experimental validation is required

for GMP applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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